1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine
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Overview
Description
1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine is an archaeal phospholipid characterized by two phytane chains attached to the sn-1 and sn-2 positions of the glycerol backbone via ether bonds. The compound features choline as the alcohol moiety, attached to the phosphate group . This unique structure allows it to form stable bilayers, making it an essential component in the study of archaeal membranes and their properties.
Preparation Methods
The synthesis of 1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine involves several steps:
Starting Materials: The synthesis begins with benzyl-protected myo-inositol.
Phosphoramidite-Based Coupling: The protected myo-inositol is transformed into phosphodiester derivatives using a phosphoramidite-based coupling reaction with archaeol.
Formation of Lipid Films: Lipid films are formed by dissolving the lipids in a 2:1 chloroform:methanol mixture.
Vesicle Preparation: Aqueous dispersions of the compound can be extruded to form small unilamellar vesicles.
Chemical Reactions Analysis
1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine undergoes various chemical reactions:
Oxidation and Reduction:
Substitution Reactions: The ether bonds in the phytane chains can undergo substitution reactions under specific conditions.
Major Products: The primary products of these reactions include modified lipid structures that retain the core glycerol backbone.
Scientific Research Applications
1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine has several scientific research applications:
Membrane Studies: It is used to study the stability and dynamics of archaeal membranes under extreme conditions.
Biomedical Applications: The compound is utilized in the preparation of multilamellar and giant lipid vesicles, which are essential in drug delivery systems.
Microbial Community Analysis: It serves as a standard to analyze and compare archaeal abundances in microbial communities based on phosphoether lipid concentrations.
Mechanism of Action
The mechanism of action of 1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine involves its ability to form stable bilayers:
Membrane Formation: The compound self-assembles into bilayers due to its amphiphilic nature, with hydrophobic phytane chains and a hydrophilic choline head group.
Molecular Targets: The primary targets are the lipid bilayers of archaeal membranes, where the compound integrates and maintains membrane integrity.
Comparison with Similar Compounds
1,2-Di-o-phytanyl-sn-glycero-3-phosphocholine can be compared with other archaeal lipids:
Tetraether Lipids: Unlike this compound, tetraether lipids form monolayer membranes and are more stable under extreme conditions.
Phosphatidylinositol Derivatives: Compounds like 1,2-di-O-phytanyl-sn-glycero-3-phosphoinositol share similar phytane chains but differ in their head groups, affecting their membrane properties.
Phosphoethanolamine Derivatives: These compounds have ethanolamine as the head group and exhibit different biophysical properties compared to this compound.
Properties
Molecular Formula |
C48H100NO6P |
---|---|
Molecular Weight |
818.3 g/mol |
IUPAC Name |
2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3 |
InChI Key |
NMRGXROOSPKRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
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